5-{[(2-methylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
5-{[(2-methylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound with significant interest in the fields of medicinal and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-methylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-component reaction. One efficient method is the green chemistry approach, which utilizes aqueous conditions to facilitate the reaction. In this protocol, appropriate amines react with formic acid to afford formamides, which then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions . This method offers high yields, mild reaction conditions, and easy work-up.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the green chemistry approach mentioned above can be scaled up for industrial applications due to its eco-friendly nature and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-methylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, α,β-unsaturated thiobarbituric acid, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions, often in aqueous media to promote green chemistry principles .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
5-{[(2-methylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anticancer and antiviral treatments.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(2-methylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole: This compound shares a similar structure and exhibits comparable biological activities.
Imidazole Derivatives: These compounds also possess significant biological activities and are used in various medicinal applications.
Uniqueness
5-{[(2-methylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
6-hydroxy-5-[(2-methylphenyl)iminomethyl]-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-17-10-8-9-15-21(17)25-16-20-22(28)26(18-11-4-2-5-12-18)24(30)27(23(20)29)19-13-6-3-7-14-19/h2-16,28H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHQGQXHNBSJGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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